
3-(Bromomethyl)biphenyl
Overview
Description
3-(Bromomethyl)biphenyl: is an organic compound characterized by a bromomethyl functional group attached to a biphenyl backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)biphenyl typically involves the bromination of 3-methylbiphenyl. One common method includes the use of a brominating agent such as bromine, N-bromosuccinimide, or a hydrobromic acid/alkali metal bromate system under photo-irradiation . The reaction is carried out in a two-phase medium, often involving solvents like methylene dichloride and water, and maintained at a temperature around 50°C .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-(Bromomethyl)biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Suzuki-Miyaura Coupling: This reaction typically involves palladium catalysts and boronic acids under mild conditions.
Major Products:
Substitution Reactions: Products include various substituted biphenyl derivatives.
Coupling Reactions: Products include biphenyl compounds with extended carbon chains or additional functional groups.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
3-(Bromomethyl)biphenyl serves as a crucial building block in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its ability to undergo various chemical reactions allows for the development of diverse derivatives that can exhibit specific biological activities.
Catalysis
The compound can function as a ligand in catalytic reactions, especially in transition metal-catalyzed processes. This application is vital for synthesizing fine chemicals and pharmaceuticals, where efficiency and selectivity are paramount.
Biological and Medicinal Applications
Drug Development
Due to its unique structural features, this compound is a candidate for drug discovery. It can be modified to enhance biological activity against various targets, including enzymes and receptors. The bromomethyl group may facilitate interactions with nucleophilic sites in biological molecules, potentially leading to new therapeutic agents .
Biochemical Probes
The compound can also serve as a biochemical probe to study cellular pathways and molecular interactions. Its reactivity enables researchers to investigate complex biochemical processes and develop new diagnostic tools.
Material Science
Advanced Materials Development
In material science, this compound is utilized in creating advanced materials such as polymers and coatings. Its stability and functional versatility make it suitable for applications requiring specific mechanical or chemical properties.
Organic Electronics
The compound has potential applications in the electronics industry, particularly in developing organic semiconductors and other electronic materials. Its structural characteristics contribute to the performance of devices like organic light-emitting diodes (OLEDs) and liquid crystal displays (LCDs) .
Comparison with Related Compounds
Compound Name | Key Features | Applications |
---|---|---|
3-(Chloromethyl)biphenyl | Similar structure with a chloromethyl group | Drug development, chemical synthesis |
3-(Bromomethyl)-3'-(trifluoromethyl)-biphenyl | Contains trifluoromethyl group enhancing stability | Catalysis, advanced materials |
3-(Bromomethyl)-4'-cyano-biphenyl | Cyano group adds unique reactivity | Synthesis of pharmaceuticals |
Case Studies and Research Findings
Recent studies have highlighted the utility of biphenyl derivatives in medicinal chemistry. For instance, biphenyl compounds have been explored for their anti-inflammatory and antitumor activities. The incorporation of halogenated groups like bromine enhances their pharmacological profiles by improving metabolic stability and binding affinity .
Additionally, research indicates that fluorinated biphenyls are increasingly used in developing organic semiconductors due to their electron-deficient nature, which is beneficial for charge transport properties . The structural modifications involving bromomethyl groups have been shown to significantly impact the electronic properties of these compounds.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)biphenyl primarily involves its reactivity as a bromomethylating agent. The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. This reactivity is harnessed in various synthetic applications to modify the structure and properties of target molecules .
Comparison with Similar Compounds
3-(Bromomethyl)indole: Similar in structure but contains an indole ring instead of a biphenyl backbone.
3-(Bromomethyl)fluorene: Contains a fluorene backbone, offering different electronic properties.
Uniqueness: 3-(Bromomethyl)biphenyl is unique due to its biphenyl backbone, which provides a rigid and planar structure. This rigidity can influence the reactivity and selectivity of the compound in various chemical reactions. Additionally, the biphenyl structure can participate in π-π interactions, making it useful in the design of materials with specific electronic properties .
Biological Activity
3-(Bromomethyl)biphenyl is an organic compound characterized by a biphenyl structure with a bromomethyl substituent. This compound has gained attention due to its potential biological activities, particularly in the fields of medicinal chemistry and environmental science. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
The synthesis of this compound typically involves the bromination of biphenyl or similar precursors using reagents such as bromine or N-bromosuccinimide (NBS). The reaction conditions often include the presence of a radical initiator like benzoyl peroxide to facilitate the introduction of the bromomethyl group.
Chemical Structure:
- Molecular Formula: C13H11Br
- Molecular Weight: 249.13 g/mol
- CAS Number: 3864405
The biological activity of this compound is influenced by its ability to interact with various biological targets. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins and nucleic acids, potentially leading to alterations in cellular functions. This reactivity is crucial for its application in drug development, where it may modulate enzyme activities or receptor functions .
Antitumor Activity
Research has shown that derivatives of biphenyl compounds, including this compound, exhibit significant antitumor properties. For instance, studies on Smac mimetics, which often utilize biphenyl scaffolds, demonstrated efficacy against various cancer cell lines, including MDA-MB-231 (a human breast cancer cell line). These compounds were evaluated based on their ability to inhibit cell growth and induce apoptosis .
Table 1: Antitumor Activity of this compound Derivatives
Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | MDA-MB-231 | 15 | Inhibition of XIAP protein |
Analog A | HCT116 | 10 | Induction of apoptosis |
Analog B | A549 | 20 | Cell cycle arrest |
Antimicrobial Activity
In addition to antitumor effects, this compound and its analogs have shown antimicrobial properties. A study reported that certain brominated biphenyl derivatives exhibited activity against both gram-positive and gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways .
Table 2: Antimicrobial Activity of Brominated Biphenyl Compounds
Compound Name | Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | E. coli | 32 µg/mL |
Derivative C | S. aureus | 16 µg/mL |
Derivative D | Pseudomonas aeruginosa | 64 µg/mL |
Case Studies
- Anticancer Studies : A series of experiments conducted on biphenyl analogs revealed that modifications at specific positions significantly enhanced their cytotoxicity against cancer cells. For instance, compounds with para-substitutions demonstrated higher activity compared to ortho or meta substitutions, suggesting that spatial orientation plays a critical role in binding affinity to targets .
- Environmental Impact : Research indicates that brominated compounds like this compound can act as endocrine disruptors. Their ability to mimic natural hormones raises concerns regarding their accumulation in ecosystems and potential health risks to humans and wildlife .
Properties
IUPAC Name |
1-(bromomethyl)-3-phenylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Br/c14-10-11-5-4-8-13(9-11)12-6-2-1-3-7-12/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTFPTPXBTIUISM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00397563 | |
Record name | 3-(Bromomethyl)biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00397563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14704-31-5 | |
Record name | 3-(Bromomethyl)biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00397563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Bromomethyl)biphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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